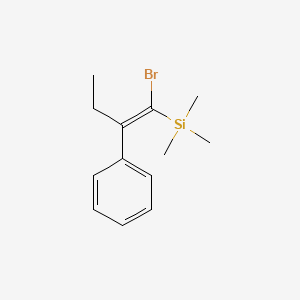

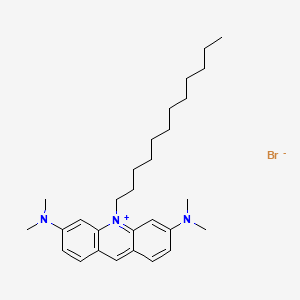

3,6-Bis(dimethylamino)-10-dodecylacridinium bromide

Übersicht

Beschreibung

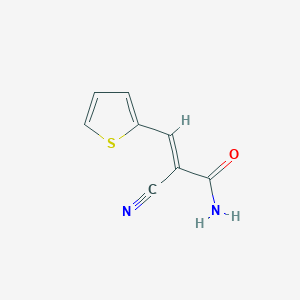

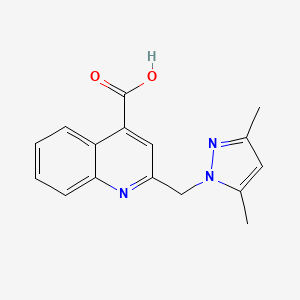

“3,6-Bis(dimethylamino)-10-dodecylacridinium bromide” is a chemical compound . It is a derivative of acridine , a class of compounds that have been actively researched over the years as prospective therapeutic agents for a wide range of disorders, including cancer, Alzheimer’s disease, and bacterial and protozoal infections .

Wissenschaftliche Forschungsanwendungen

Chirality Studies and Aggregate Behavior

- Hayakawa et al. (2006) explored the circular dichroism (CD) and absorption spectra of 3,6-bis(dimethylamino)-10-dodecylacridinium bromide (C12AO) in aqueous dodecanoyl-l-threonine solutions. They observed induced circular dichroism (ICD) based on exciton interaction in premicellar aggregates of C12AO, with a notable chirality transition at specific temperatures (Hayakawa et al., 2006).

Analytical Chemistry and Surfactant Detection

- Masadome (1998) utilized this compound in a fluorometric method to determine cationic surfactants. The study showed an increase in fluorescence intensity with the concentration of cationic surfactants, highlighting its potential in analytical chemistry applications (Masadome, 1998).

Liquid Chromatography and PAHs Analysis

- Chu et al. (1998) investigated the retention behavior of polycyclic aromatic hydrocarbons (PAHs) using 3,6-bis(dimethylamino)-10-dodecylacridinium as a stationary phase in microcolumn liquid chromatography. Their findings suggest that this compound offers selective retention for planar PAHs, indicating its utility in chromatographic separations (Chu et al., 1998).

Photocurrent Enhancement in Dye-containing Multilayers

- Sato et al. (1988) studied the light-harvesting effect in the sensitized photocurrent of dye-containing multilayers on a semiconductor electrode using 2,8-Bis(dimethylamino)-10-dodecylacridinium bromide. They observed a significant enhancement of photocurrent, demonstrating its potential in photovoltaic applications (Sato et al., 1988).

DNA Cleavage Activity

- Tseng and Burstyn (2008) synthesized a macrocycle containing this compound and studied its DNA cleavage activity. This showcases its potential in molecular biology and genetic engineering (Tseng & Burstyn, 2008).

Wirkmechanismus

Target of Action

The primary target of 3,6-Bis(dimethylamino)-10-dodecylacridinium bromide is DNA . DNA is a pharmacological target of many drugs used clinically . It has two primary functions: replication, by which it makes copies of the nucleotide sequence in our DNA, and transcription, by which it controls the synthesis of the body’s vital proteins .

Mode of Action

The compound interacts with its target, DNA, via intercalation . Intercalation is a process where the compound, due to its planar form, inserts itself between the base pairs of the DNA double helix . This interaction is fuelled by charge transfer and π-stacking interactions .

Biochemical Pathways

The intercalation of the compound into DNA can affect various biochemical pathways. It can bind to different regions of the replicating fork of genomic DNA and stop the work of DNA polymerase . This can control the transcription of specific DNA segments .

Result of Action

The result of the compound’s action is the unwinding of the DNA helical structure . This can potentially inhibit the progress of certain diseases, such as cancer .

Zukünftige Richtungen

The development of acridine derivatives, such as “3,6-Bis(dimethylamino)-10-dodecylacridinium bromide”, with enhanced therapeutic potency and selectivity, as well as luminous materials, is a topic of ongoing research . More emphasis may be placed on the development of aza-acridine and other heteroatom-substituted acridine derivatives, as well as their synthesis procedures, in order to vary the type and position of the substituent on the acridine core and broaden the applicability of acridine derivatives .

Eigenschaften

IUPAC Name |

10-dodecyl-3-N,3-N,6-N,6-N-tetramethylacridin-10-ium-3,6-diamine;bromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H44N3.BrH/c1-6-7-8-9-10-11-12-13-14-15-20-32-28-22-26(30(2)3)18-16-24(28)21-25-17-19-27(31(4)5)23-29(25)32;/h16-19,21-23H,6-15,20H2,1-5H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHXLXOOPBSHMQJ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC[N+]1=C2C=C(C=CC2=CC3=C1C=C(C=C3)N(C)C)N(C)C.[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H44BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

514.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[5-[(4-Fluorophenyl)methylsulfanyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]-2-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazole](/img/structure/B3039092.png)

![(3S,4R)-4-(3-methylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B3039100.png)